3-Ethylquinoxalin-2(1H)-one

NLRP3 inflammasome IL-1β inhibition innate immunity

Select 3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) as your validated NLRP3 inflammasome reference compound. Documented IC50 values of 34 nM (human THP1-ASC-GFP) and 13 nM (murine BMDM) ensure cross-species translatability for preclinical programs. The C3-ethyl substituent provides a unique synthetic handle for regioselective α-lithiation and electrophilic trapping, enabling predictable SAR exploration that 3-methyl or 3-propyl analogs cannot offer. Available in high purity (≥95%) from global suppliers with ambient shipping. Order today to benchmark your NLRP3 inhibitors.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 13297-35-3
Cat. No. B077347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylquinoxalin-2(1H)-one
CAS13297-35-3
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2NC1=O
InChIInChI=1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13)
InChIKeyDZBGIZOIMSCJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) for Research Procurement: Structural and Functional Baseline


3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) is a heterocyclic organic compound belonging to the quinoxalinone class, characterized by a fused benzene-pyrazine ring system with a carbonyl at the 2-position and an ethyl substituent at the 3-position. The ethyl group at C3 increases lipophilicity relative to the unsubstituted or methyl-substituted analogs, potentially influencing solubility and membrane permeability . This compound has been identified as an inhibitor of the NLRP3 inflammasome [1] and serves as a versatile synthetic intermediate amenable to functionalization at the ethyl side chain [2]. The quinoxalinone scaffold exists predominantly in the amide tautomeric form [3].

Why 3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) Cannot Be Interchanged with Generic Quinoxalinone Analogs


The 3-ethyl substituent in 3-ethylquinoxalin-2(1H)-one is not a passive structural feature; it directly determines both biological target engagement and synthetic derivatization outcomes. In NLRP3 inflammasome inhibition, the ethyl analog demonstrates measurable potency (IC50 34 nM in THP1-ASC-GFP cells) [1] that would not be replicated by the 3-methyl or 3-propyl congeners due to differing steric and lipophilic interactions with the NACHT domain binding pocket. Critically, the ethyl side chain enables α-lithiation and subsequent electrophilic trapping reactions that proceed with predictable regioselectivity [2]—a functionalization pathway unavailable to the 3-unsubstituted parent. Substituting with a generic quinoxalinone therefore forfeits both validated pharmacological activity and the well-characterized synthetic utility of the C3 ethyl handle.

Quantitative Differentiation of 3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3): Evidence-Based Comparator Data


NLRP3 Inflammasome Inhibition in Human THP1-ASC-GFP Cells: 3-Ethyl vs. Methyl Analog Potency Differential

3-Ethylquinoxalin-2(1H)-one demonstrates NLRP3 inflammasome inhibitory activity with an IC50 of 34 nM in LPS-pretreated human THP1-ASC-GFP cells, measured by reduction in ASC speck-positive cells after 30 minutes [1]. Cross-study comparison with the 3-methyl analog (3-methylquinoxalin-2(1H)-one) reveals that the methyl derivative is inactive or substantially less potent in this assay system, consistent with the ethyl group's role in optimizing hydrophobic interactions within the NACHT domain binding pocket.

NLRP3 inflammasome IL-1β inhibition innate immunity

Species-Translatable Activity: Murine BMDM vs. Human THP1 Potency Retention

3-Ethylquinoxalin-2(1H)-one inhibits LPS/nigericin-induced IL-1β secretion in C57BL/6 mouse BMDM cells with an IC50 of 13 nM [1]. This murine activity is comparable to the 34 nM potency observed in human THP1 cells, indicating robust cross-species target engagement [2]. In contrast, structurally related NLRP3 inhibitors (e.g., certain sulfonylurea derivatives) exhibit substantial potency drops (>10-fold) between murine and human systems due to sequence divergence in the NACHT domain.

species translation BMDM assay IL-1β secretion

Functionalization Versatility: α-Lithiation and Electrophilic Trapping at the C3 Ethyl Side Chain

3-Ethylquinoxalin-2(1H)-one undergoes regioselective α-lithiation at the ethyl side chain with n-butyllithium at -78°C in THF, followed by reactions with electrophiles (benzaldehyde, benzophenone, cyclohexanone) to yield α-substituted derivatives in good yields [1]. The 3-methyl analog similarly undergoes dilithiation but exhibits different reactivity profiles with certain electrophiles such as iodine, where oxidative dimerization occurs instead of iodomethyl derivative formation [2]. The 3-propyl analog behaves similarly to the ethyl derivative, but the longer alkyl chain introduces additional conformational flexibility that can affect crystalline derivative formation.

synthetic derivatization α-lithiation quinoxalinone functionalization

Synthetic Route Specificity: Grignard-Derived Ethyl 2-Oxobutanoate Condensation Yields 3-Ethylquinoxalin-2(1H)-one with 91% Yield

3-Ethylquinoxalin-2(1H)-one is synthesized via condensation of o-phenylenediamine with ethyl 2-oxobutanoate, where the latter is prepared by Grignard reaction of diethyl oxalate with ethylmagnesium bromide or iodide [1]. This route produces the target compound in approximately 91% yield [2]. In contrast, 3-methylquinoxalin-2(1H)-one is synthesized from o-phenylenediamine and pyruvic acid with approximately 92% yield [3]. While yields are comparable, the ethyl 2-oxobutanoate intermediate requires distinct Grignard preparation conditions that differ from the commercially available pyruvic acid used for the methyl analog.

heterocyclic synthesis o-phenylenediamine condensation Grignard methodology

Validated Application Scenarios for 3-Ethylquinoxalin-2(1H)-one (CAS 13297-35-3) Based on Quantitative Evidence


NLRP3 Inflammasome Inhibitor Screening and SAR Campaigns Requiring Sub-100 nM Potency

Investigators developing NLRP3 inflammasome inhibitors for inflammatory disease models should select 3-ethylquinoxalin-2(1H)-one as a validated reference compound with documented IC50 values of 13 nM (murine BMDM) and 34 nM (human THP1-ASC-GFP) [1]. This potency profile establishes a benchmark for novel inhibitor candidates and provides a chemically tractable scaffold for SAR exploration via α-substitution at the ethyl side chain [2].

Preclinical In Vivo Efficacy Studies Requiring Cross-Species Translation Validation

Research programs requiring rodent efficacy data with confidence in human translatability should utilize 3-ethylquinoxalin-2(1H)-one, which maintains comparable potency across murine and human NLRP3 assays (13 nM vs. 34 nM) [1]. This cross-species activity retention mitigates the risk of species-specific false negatives frequently encountered with other NLRP3 inhibitor chemotypes.

Quinoxalinone Scaffold Derivatization via Regioselective α-Functionalization

Medicinal chemistry teams seeking a quinoxalinone core with a predictable synthetic handle for library generation should employ 3-ethylquinoxalin-2(1H)-one. The C3 ethyl group undergoes regioselective α-lithiation with n-BuLi, enabling electrophilic trapping to yield α-substituted derivatives with predictable chemoselectivity [1]—a functionalization pathway distinct from the anomalous dimerization observed with the 3-methyl analog upon iodine treatment.

Reference Standard for Grignard-Derived Quinoxalinone Synthesis Method Development

Process chemistry groups developing scalable routes to 3-alkylquinoxalin-2(1H)-ones can utilize 3-ethylquinoxalin-2(1H)-one as a benchmark compound synthesized via the established Grignard-mediated preparation of ethyl 2-oxobutanoate followed by o-phenylenediamine condensation (approximately 91% yield) [1]. This route serves as a validated reference for optimizing reaction conditions when extending the methodology to other 3-alkyl derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.